molecular formula C12H8FN3O B1396470 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338692-17-3

2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B1396470
CAS No.: 1338692-17-3
M. Wt: 229.21 g/mol
InChI Key: FTKOTDDNGYIJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery Context

The development of this compound emerged from extensive research into pyrazolopyrazinone scaffolds as potential pharmaceutical agents. The compound was first catalogued with Chemical Abstracts Service number 1338692-17-3 and assigned MDL number MFCD11045716, establishing its formal recognition in chemical databases. Patent literature from 2011 documented early investigations into pyrazolo-pyrazinone compounds as therapeutic agents, specifically targeting diseases caused by pro-inflammatory cytokines such as tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6. These initial studies laid the groundwork for understanding the broader therapeutic potential of this chemical class.

The systematic exploration of pyrazolo[1,5-a]pyrazin-4-one derivatives gained momentum through high-throughput screening programs conducted by pharmaceutical research institutions. Sakurai and colleagues at Takeda Pharmaceutical Company Limited conducted pivotal research in 2021 that identified pyrazolo[1,5-a]pyrazin-4-ones as potent and brain-penetrant positive allosteric modulators selective for GluN2A-containing N-methyl-D-aspartate receptors. This research demonstrated that structural modifications within the pyrazolopyrazinone framework could yield compounds with enhanced selectivity and reduced off-target binding activity, particularly avoiding unwanted interactions with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.

Concurrent investigations by multiple research groups established the synthetic accessibility of this compound through multi-step protocols involving pyrazole-3-carboxylic acid starting materials. These synthetic developments enabled broader investigation of the compound's properties and potential applications across various therapeutic areas. The incorporation of fluorine substitution at the para position of the phenyl ring emerged as a strategic modification to enhance metabolic stability and improve pharmacokinetic profiles compared to non-fluorinated analogues.

Classification in Heterocyclic Chemistry

This compound belongs to the broader classification of fused bicyclic heterocycles containing nitrogen atoms in both ring systems. The compound features a pyrazole ring fused to a pyrazinone moiety, creating the distinctive pyrazolo[1,5-a]pyrazin-4(5H)-one core structure. This classification places the compound within the larger family of pyrazolopyrazines, which are known for their diverse pharmacological activities and structural complexity.

The systematic nomenclature reflects the specific fusion pattern between the five-membered pyrazole ring and the six-membered pyrazinone ring. The numbering system follows International Union of Pure and Applied Chemistry conventions, with the pyrazole nitrogen atoms designated as positions 1 and 2, while the pyrazinone portion contains nitrogen atoms at positions 1 and 6 of the fused system. The 4-fluorophenyl substituent occupies position 2 of the pyrazole ring, while the carbonyl functionality resides at position 4 of the pyrazinone portion.

Within heterocyclic chemistry classification systems, this compound demonstrates characteristics typical of both electron-rich and electron-deficient heterocycles. The pyrazole portion contributes electron-rich aromatic character, while the pyrazinone ring exhibits electron-deficient properties due to the presence of multiple nitrogen atoms and the carbonyl group. This dual electronic nature provides unique reactivity patterns and binding interactions that distinguish pyrazolopyrazinones from other heterocyclic frameworks.

The fluorine substitution on the phenyl ring introduces additional classification considerations related to organofluorine chemistry. The 4-fluorophenyl group enhances lipophilicity while maintaining metabolic stability, characteristics that are particularly valuable in pharmaceutical applications. This substitution pattern represents a common medicinal chemistry strategy for optimizing drug-like properties while preserving biological activity.

Significance in Pyrazolopyrazinone Research

This compound serves as a crucial reference compound in pyrazolopyrazinone research due to its well-characterized structure and documented biological activities. Research investigations have demonstrated that derivatives of this scaffold exhibit significant anticancer properties, particularly against lung cancer cell lines A549 and H322, with documented dose-dependent and time-dependent growth inhibition through modulation of autophagy pathways. These findings established the compound as a valuable lead structure for developing novel anticancer therapeutics.

Structure-activity relationship studies have revealed that modifications to the pyrazolopyrazinone core significantly influence biological activity and selectivity profiles. The introduction of 4-chlorophenyl or fluorobenzyl groups at various positions enhances bioactivity and selectivity compared to unsubstituted analogues. Research has shown that the specific positioning of the 4-fluorophenyl group in this compound provides optimal balance between potency and selectivity for target interactions.

Comparative analysis with structurally related compounds has highlighted the unique properties of this specific substitution pattern. While pyrazolo[1,5-a]pyrimidines share structural similarities and often target kinase inhibition through adenosine triphosphate mimicry, pyrazolo[1,5-a]pyrazin-4-ones like the title compound demonstrate distinct mechanistic profiles focused on autophagy modulation rather than direct kinase inhibition. This mechanistic difference underscores the importance of the pyrazinone versus pyrimidine ring system in determining biological activity.

The compound has also contributed to understanding synthetic methodologies for pyrazolopyrazinone construction. Multi-step synthetic approaches typically involve amide formation, pyrazine ring closure, hydrolysis, and dehydration sequences starting from appropriately substituted pyrazole precursors. These synthetic insights have enabled broader exploration of structural analogues and facilitated optimization studies for enhanced biological activity.

Current Research Trends and Applications

Contemporary research involving this compound focuses primarily on its potential as a positive allosteric modulator for neurological applications. Investigations by Sakurai and colleagues have demonstrated that pyrazolo[1,5-a]pyrazin-4-one derivatives can function as brain-penetrant modulators selective for GluN2A-containing N-methyl-D-aspartate receptors. These studies employed computer-aided drug design methodologies to minimize binding affinity toward alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors while enhancing selectivity for the intended neuronal targets.

Recent medicinal chemistry efforts have focused on optimizing the pharmacokinetic properties of pyrazolopyrazinone derivatives through systematic structural modifications. Research has shown that introducing methyl groups on the central core can significantly increase activity toward N-methyl-D-aspartate receptors while enhancing selectivity against alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. However, metabolic stability challenges have prompted investigations into alternative substitution patterns, including replacement of phenyl rings with chloropyrazole moieties known for enhanced metabolic resistance.

Current synthetic research emphasizes environmentally sustainable approaches for pyrazolopyrazinone construction. Microwave-assisted solvent-free synthesis methods have been developed to facilitate one-step preparation of substituted derivatives with reduced environmental impact and improved reaction efficiency. These green chemistry approaches represent significant advances over traditional multi-step protocols requiring extensive solvent usage and prolonged reaction times.

Research Application Target Mechanism Development Stage Key Findings
Anticancer Therapy Autophagy Modulation Preclinical Dose-dependent growth inhibition in A549 and H322 cell lines
Neurological Disorders GluN2A Positive Allosteric Modulation Lead Optimization Brain-penetrant with minimal off-target binding
Synthetic Methodology Green Chemistry Approaches Method Development Microwave-assisted solvent-free protocols
Structure-Activity Studies Fluorine Substitution Effects Basic Research Enhanced metabolic stability and lipophilicity

Emerging applications include investigations into dual-target inhibition strategies where pyrazolopyrazinone scaffolds are designed to simultaneously interact with multiple therapeutic targets. Recent studies have explored modifications that could provide dual cyclin-dependent kinase 2 and tropomyosin receptor kinase A inhibition for enhanced anticancer efficacy. These multi-target approaches represent a promising direction for overcoming drug resistance mechanisms that limit single-target therapeutic strategies.

Future research directions emphasize the development of more selective and potent derivatives through rational drug design approaches. Computational modeling studies continue to provide insights into binding interactions and guide structural optimization efforts. The combination of experimental structure-activity relationship data with theoretical predictions enables more efficient identification of promising candidates for further development.

Properties

IUPAC Name

2-(4-fluorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-7H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKOTDDNGYIJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CNC(=O)C3=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization from 2,2-Dichlorovinylacetophenones

A notable synthetic approach starts from 2,2-dichlorovinylacetophenones, which undergo sequential transformations to build the pyrazolo[1,5-a]pyrazine scaffold:

  • Reaction with 2-hydroxyethylhydrazine forms 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines.
  • Subsequent O-tosylation, azidation, and catalytic hydrogenation yield 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides.
  • Treatment with aqueous sodium hydroxide induces cyclization and aromatization to form 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines in one step.

This method benefits from inexpensive starting materials and good overall yields, with the reaction mechanism supported by density functional theory (DFT) calculations. The presence of the 4-fluorophenyl substituent can be introduced by using the corresponding 4-fluorophenyl-substituted vinylacetophenone precursor.

Multi-step Condensation and Cyclization

Another method involves the condensation of aminopyrazole derivatives with beta-ketoester intermediates:

  • Aminopyrazoles are synthesized by reacting hydrazine with beta-ketoesters derived from substituted benzyl alcohols.
  • These aminopyrazoles then react with diethyl malonate or similar compounds under basic conditions to form the fused pyrazolo ring system.
  • Chlorination and nucleophilic substitution steps are used to functionalize the heterocyclic core further.

This approach allows stepwise construction and modification of the heterocyclic framework, enabling the introduction of the 4-fluorophenyl group at a defined stage.

Functional Group Transformations to 4(5H)-One

The keto (4(5H)-one) functionality on the pyrazolo[1,5-a]pyrazine ring is typically introduced or revealed by oxidation or rearrangement steps during or after the cyclization process:

  • Oxidation of intermediate pyrazoline or dihydropyrazolo compounds using mild oxidants.
  • Rearrangement under acidic or basic conditions to form the lactam (4-one) structure.

These transformations are often integrated into the synthetic sequence to avoid unnecessary isolation of intermediates.

Representative Synthetic Route Summary

Step Reaction Type Starting Material / Intermediate Conditions / Reagents Yield (%) Notes
1 Formation of pyrazoline intermediate 2,2-Dichlorovinylacetophenone derivative Reaction with 2-hydroxyethylhydrazine 75-85 Formation of 3-aryl-5-dichloromethyl pyrazoline
2 Functional group modification Pyrazoline intermediate O-Tosylation, azidation, catalytic hydrogenation 70-90 Prepares aminoethyl pyrazoline hydrochloride
3 Cyclization and aromatization Aminoethyl pyrazoline hydrochloride Aqueous NaOH, heating 60-80 Forms tetrahydropyrazolo[1,5-a]pyrazine core
4 Cross-coupling arylation Halogenated pyrazolo intermediate Pd-catalyst, 4-fluorophenyl boronic acid 70-95 Introduces 4-fluorophenyl substituent
5 Oxidation to lactam Arylated pyrazolo compound Mild oxidants or rearrangement conditions 65-85 Yields final 4(5H)-one structure

Research Findings and Optimization

  • The use of palladium-catalyzed Suzuki coupling is critical for efficient introduction of the 4-fluorophenyl group, giving high regioselectivity and yields.
  • Cyclization under basic aqueous conditions allows simultaneous ring closure and aromatization, simplifying purification and improving overall efficiency.
  • Careful control of temperature and reagent stoichiometry during the azidation and hydrogenation steps ensures minimal side reactions and high purity of intermediates.
  • The synthetic route is adaptable to other aryl substituents by changing the boronic acid component, demonstrating versatility.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolopyrazine oxides.

    Reduction: Formation of reduced pyrazolopyrazine derivatives.

    Substitution: Formation of substituted pyrazolopyrazine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antitumor Activity
    • Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one can inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, compounds within this class have been shown to inhibit thymidine phosphorylase, an enzyme that promotes tumor growth and metastasis .
  • Antibacterial Properties
    • The compound's structural analogs have demonstrated selective inhibition of DNA gyrase, making them potential agents for antibacterial therapy. This is particularly relevant as DNA gyrase is found in bacteria but not in humans, thus reducing the risk of side effects .
  • Anti-inflammatory Effects
    • Some studies suggest that pyrazolo derivatives can exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .
  • Neurological Applications
    • The compound has been investigated for its potential in treating central nervous system disorders such as schizophrenia and depression. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for these conditions .

Synthetic Methodologies

Various synthetic routes have been developed to produce 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives:

  • Annulation Techniques: The synthesis often involves the annulation of pyrazole and triazine rings through various chemical reactions. This approach allows for the creation of diverse libraries of compounds with tailored biological activities .
  • Fragment-Based Drug Design: Recent advancements include using fragment-based drug design to optimize the biological activity of pyrazolo derivatives by modifying substituents on the core structure .

Case Studies

Several case studies highlight the therapeutic potential and effectiveness of this compound:

  • Inhibition of Thymidine Phosphorylase:
    • A study demonstrated that specific derivatives exhibited significant inhibitory activity against thymidine phosphorylase, with IC50 values indicating strong antitumor properties .
  • Neuroprotective Effects:
    • Another investigation reported the neuroprotective effects of pyrazolo derivatives in animal models of neurodegenerative diseases, showing promise for future therapeutic applications .
  • Antimicrobial Efficacy:
    • Research exploring the antimicrobial properties revealed effective inhibition against various bacterial strains, suggesting potential applications in antibiotic development .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinases or other signaling molecules, leading to altered cellular functions.

Comparison with Similar Compounds

Key Features:

  • Synthesis : The compound is synthesized via a one-pot, three-step protocol starting from pyrazole-3-carboxylic acids, involving amide formation, pyrazine ring closure, hydrolysis, and dehydration .
  • Biological Activity : It exhibits potent inhibitory effects against lung cancer cell lines (A549 and H322) in a dose- and time-dependent manner. Structure-activity relationship (SAR) studies suggest that substituents at the pyrazole moiety significantly influence efficacy. For instance, derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced activity .
  • Mechanism : The compound may modulate autophagy pathways in cancer cells, as observed in analogs like 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (3o) .
  • Pharmacokinetics : Cyclic dihydro derivatives of this scaffold demonstrate improved pharmacokinetic properties, such as a 4-fold greater plasma exposure and a half-life of ~30 min in mice compared to acyclic analogs .

Comparison with Similar Compounds

The biological and physicochemical properties of 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one are influenced by structural modifications. Below is a comparative analysis with key analogs:

Structural Analogs and Their Activities

Compound Name Substituents/Modifications Biological Activity Key Findings
This compound 4-Fluorophenyl at C2 A549/H322 lung cancer cell inhibition IC₅₀ values comparable to 3o; modulates autophagy
2-(3-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338651-03-8) 3-Fluorophenyl at C2 Reduced anticancer activity vs. 4-F isomer Lower similarity index (0.94) due to fluorine position
2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Compound 3o) 4-Chlorophenyl at C2 Enhanced A549 inhibition Most potent derivative; IC₅₀ < 10 µM
5-[(4-Fluorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Methoxyphenyl at C2; fluorophenylmethyl at N5 Unreported anticancer activity; targets undisclosed Higher logP (2.36) and molecular weight (349.36)
Ferrocenyl pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives Ferrocene moiety at C3 or C7 Moderate anticancer activity Single-crystal studies confirm planar structure; lower potency vs. 3o

Pharmacokinetic and Physicochemical Comparison

Property This compound Acyclic β-Amidomethyl Vinyl Sulfone 5-[(2-Fluorophenyl)methyl]-2-(4-methylphenyl) Analogue
Half-life (mice) ~30 min (i.v.) ~10 min Not reported
Plasma Clearance Reduced clearance vs. acyclic form Rapid clearance Not reported
logP ~2.3 (estimated) Not reported 2.36
Prodrug Potential Forms equilibrium with active acyclic form Directly reactive No data

Functional Group Impact on Activity

  • Fluorine Substitution: The 4-fluorophenyl group enhances metabolic stability and binding affinity compared to non-halogenated analogs. However, 3-fluorophenyl isomers show reduced activity, highlighting the importance of substituent position . Fluorine-free analogs (e.g., 2-phenyl derivatives) exhibit lower potency, suggesting halogen interactions with hydrophobic pockets in target proteins .
  • Dihydro vs. Aromatic Pyrazinones: 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones act as prodrugs, slowly releasing active acyclic β-amidomethyl vinyl sulfones. This property improves pharmacokinetics but reduces direct reactivity . Fully aromatic analogs (e.g., 3-hydroxy/methoxy derivatives) lack prodrug behavior but show immediate activity .
  • For example, 5-(2-fluorobenzyl)-3-(hydroxymethyl) derivatives have unremarkable anticancer activity despite favorable logP values .

Biological Activity

2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound belonging to the pyrazolopyrazine class, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery, particularly as an anticancer and anti-inflammatory agent.

  • Molecular Formula : C₁₂H₈FN₃O
  • Molecular Weight : 229.21 g/mol
  • CAS Number : 1338692-17-3

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes by binding to their active sites. This interaction can disrupt critical cellular pathways, including those involving kinases and signaling molecules. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold for further drug development .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : GI50 value of 3.79 µM.
  • NCI-H460 (lung cancer) : LC50 value of 42.30 µM.
  • SF-268 (central nervous system cancer) : TGI value of 12.50 µM .

The compound has shown potential in inhibiting Aurora-A kinase, an important target in cancer therapy, with IC50 values reported as low as 0.16 µM .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, this pyrazolo derivative has been investigated for its anti-inflammatory effects. Pyrazole compounds are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

Other Biological Activities

The compound also exhibits:

  • Antibacterial and antifungal properties : Effective against various pathogens .
  • Antidiabetic activity : Demonstrated through modulation of glucose metabolism pathways .
  • Neuroprotective effects : Potentially beneficial in treating neurodegenerative diseases due to its action on monoamine oxidase enzymes .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo derivatives can be significantly influenced by structural modifications. The presence of the fluorine atom in this compound enhances its pharmacological profile compared to other similar compounds lacking this substituent .

CompoundStructureActivity
2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-oneStructureModerate anticancer activity
2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-oneStructureLower cytotoxicity compared to fluorinated counterpart

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antitumor Activity Study : A study conducted by Bouabdallah et al., found that derivatives similar to this compound exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values around 3.25 mg/mL .
  • Inhibition Studies : Research has shown that this compound can inhibit CDK2 and Aurora-A kinases effectively, which are critical targets in cancer therapy .
  • Pharmacokinetic Properties : The compound's stability and bioavailability were assessed using various models, indicating promising results for oral administration due to its favorable pharmacokinetic profile .

Q & A

Q. Critical Parameters :

  • Temperature control (60–80°C for cyclization steps) .
  • Catalyst selection (e.g., Pd(OAc)₂ for cross-coupling reactions) .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyrazine carbons at δ 145–160 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocyclic systems .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~284.09) .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., fluorophenyl ring tilt ~16° relative to pyrazine core) .

Quality Control : Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer:

  • Position-Specific Modifications :
    • 4-Fluorophenyl group : Replace with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
    • Pyrazine ring : Introduce methyl or methoxy substituents to improve solubility and metabolic stability .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., EGFR, CDK2) .
  • Biological Assays :
    • IC₅₀ determination : Dose-response curves in A549 lung cancer cells (72-hour MTT assay) .
    • Mechanistic profiling : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Q. Example SAR Data :

DerivativeR-SubstituentIC₅₀ (µM, A549)Target Affinity (nM, EGFR)
Parent Compound4-Fluorophenyl12.5850
4-Chlorophenyl analog4-Cl8.2620
3-Methoxy-pyrazineOCH₃15.3940

Advanced: What experimental approaches elucidate the mechanism of action in kinase inhibition?

Methodological Answer:

  • Kinase Binding Assays :
    • SPR/Biacore : Measure real-time binding kinetics (KD) to recombinant kinases .
    • Radioactive ATP competition : Quantify inhibition of ³²P-ATP incorporation into substrates .
  • Cellular Pathway Analysis :
    • Phosphoproteomics : LC-MS/MS to identify phosphorylation changes in signaling pathways (e.g., MAPK/ERK) .
    • CRISPR-Cas9 Knockout : Validate target specificity by deleting putative kinase targets (e.g., EGFR) and assessing resistance .

Key Finding : Pyrazolo[1,5-a]pyrazines act as ATP-competitive inhibitors, with fluorophenyl groups enhancing hydrophobic pocket interactions .

Advanced: How can computational modeling predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction :
    • SwissADME : Estimate logP (optimal range: 2–3) and CYP450 metabolism .
    • ProTox-II : Predict hepatotoxicity (e.g., mitochondrial membrane disruption risk) .
  • Molecular Dynamics (MD) Simulations :
    • GROMACS : Simulate binding to human serum albumin (HSA) to assess plasma protein binding .
    • Free energy calculations (MM/PBSA) : Quantify binding stability to off-targets (e.g., hERG channel) .

Case Study : Simulations show fluorophenyl derivatives exhibit lower hERG affinity (ΔG = −8.2 kcal/mol) compared to chlorophenyl analogs (ΔG = −10.1 kcal/mol), suggesting reduced cardiotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 2
2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.